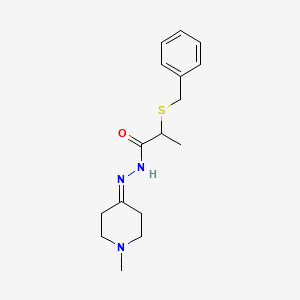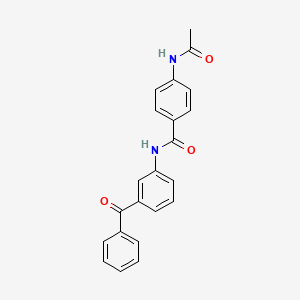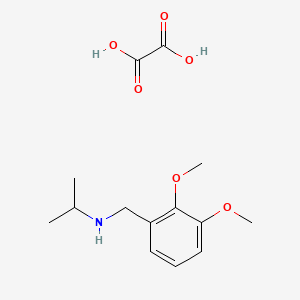
2-(benzylthio)-N'-(1-methyl-4-piperidinylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N'-(1-methyl-4-piperidinylidene)propanohydrazide, also known as BTPPA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. BTPPA is a hydrazide derivative that has been synthesized using various methods. The compound has been found to have a unique mechanism of action, which makes it an interesting subject for further research.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N'-(1-methyl-4-piperidinylidene)propanohydrazide is not fully understood. However, it has been proposed that this compound binds to copper ions and forms a complex that inhibits the activity of the proteasome. The proteasome is a protein complex that plays a critical role in the degradation of damaged or misfolded proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which ultimately leads to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. The compound has also been found to selectively bind to copper ions, which makes it an excellent candidate for the detection of copper ions in biological samples. This compound has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(benzylthio)-N'-(1-methyl-4-piperidinylidene)propanohydrazide is its ability to selectively bind to copper ions. This makes it an excellent candidate for the detection of copper ions in biological samples. This compound has also been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Orientations Futures
Several future directions for the research on 2-(benzylthio)-N'-(1-methyl-4-piperidinylidene)propanohydrazide can be identified. One of the most promising directions is the development of this compound as a fluorescent probe for the detection of copper ions in biological samples. This compound can also be further studied for its potential use as an anticancer agent. The compound can be modified to improve its selectivity and potency. Further studies are also needed to determine the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific applications. The compound has been synthesized using various methods and has a unique mechanism of action. This compound has been found to selectively bind to copper ions, which makes it an excellent candidate for the detection of copper ions in biological samples. The compound has also been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2-(benzylthio)-N'-(1-methyl-4-piperidinylidene)propanohydrazide. The most common method involves the reaction of 2-bromo-N'-(1-methyl-4-piperidinylidene)propanohydrazide with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-(benzylthio)-N'-(1-methyl-4-piperidinylidene)propanohydrazide has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to copper ions, which makes it an excellent candidate for the detection of copper ions in biological samples. This compound has also been studied for its potential use as an anticancer agent. The compound has been found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-13(21-12-14-6-4-3-5-7-14)16(20)18-17-15-8-10-19(2)11-9-15/h3-7,13H,8-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKVHGCWWBBFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C1CCN(CC1)C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]nicotinohydrazide](/img/structure/B5087392.png)
![3-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5087393.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5087397.png)

![2,5-dihydroxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5087415.png)
![N-(4-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5087416.png)
![1-(3-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5087418.png)



![9-(allylthio)-8-phenyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5087443.png)
![5-[(5-bromo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5087448.png)
![ethyl N-[(5-methyl-3-isoxazolyl)carbonyl]glycinate](/img/structure/B5087456.png)
![N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B5087465.png)
